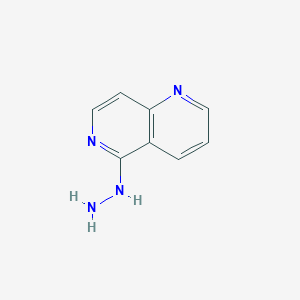

5-Hydrazinyl-1,6-naphthyridine

Description

Overview of Naphthyridine Scaffold Significance in Heterocyclic Chemistry

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. researchgate.netnih.gov The arrangement of the two nitrogen atoms within the dual-ring structure gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.gov This structural diversity allows for a wide range of chemical properties and biological activities. The naphthyridine nucleus is a key component in numerous biologically active molecules, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.net For instance, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was one of the first synthetic quinolone antibiotics. nih.gov The ability of the naphthyridine scaffold to act as a DNA intercalator has also been a focus of research, with potential applications in the development of new therapeutic agents. The rich chemistry of naphthyridines, including their susceptibility to electrophilic and nucleophilic substitution, makes them versatile starting materials for the synthesis of complex fused heterocyclic systems. tandfonline.com

Importance of the Hydrazinyl Functional Group in Organic Synthesis and Derivatization

The hydrazinyl group (-NHNH2) is a potent nucleophile and a valuable functional group in organic synthesis. pnrjournal.com Its reactivity allows for a plethora of chemical transformations, making it a key component in the construction of various heterocyclic rings. Hydrazinyl compounds can readily react with carbonyl compounds such as aldehydes and ketones to form stable hydrazones. evitachem.com These hydrazones are not merely stable products but can serve as versatile intermediates for further cyclization reactions, leading to the formation of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles. Furthermore, the hydrazinyl group can participate in cyclocondensation reactions with a variety of reagents to yield fused ring systems like triazoles and pyrimidines. tandfonline.comresearchgate.net The presence of two nitrogen atoms in the hydrazinyl moiety also imparts the ability to act as a bidentate ligand, forming stable complexes with metal ions.

Structural Significance of 5-Hydrazinyl-1,6-naphthyridine as a Key Intermediate in Chemical Transformations

This compound is a derivative of the 1,6-naphthyridine (B1220473) isomer, where a hydrazinyl group is attached at the 5-position. The strategic placement of the hydrazinyl group on the 1,6-naphthyridine core makes this molecule a highly valuable, albeit reactive, intermediate in organic synthesis. researchgate.net Its significance lies in its ability to serve as a precursor for the construction of more complex, fused heterocyclic systems. The synthesis of 1,6-naphthyridine itself has been reported to proceed through a 5-hydrazino intermediate, which is generated from the corresponding 5-chloro-1,6-naphthyridine (B1589994). This highlights the role of this compound as a transient but crucial species in the synthesis of the parent heterocycle.

The primary utility of this compound is as a building block for creating fused ring systems. The hydrazinyl group provides a reactive handle for cyclization reactions, allowing for the annulation of additional heterocyclic rings onto the 1,6-naphthyridine scaffold. This is exemplified by its use in synthesizing novel triazolo-pyrimido-thieno-naphthyridine systems. tandfonline.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on its synthetic utility as a reactive intermediate. The main objectives of this research can be summarized as follows:

Development of synthetic routes: A key area of investigation is the efficient synthesis of this compound, typically from more stable precursors like 5-chloro- or 5-bromo-1,6-naphthyridine (B1625908) through nucleophilic substitution with hydrazine (B178648) hydrate (B1144303).

Exploration of reactivity: Researchers are interested in exploring the diverse reactivity of the hydrazinyl group in this specific context. This includes its reactions with various electrophiles to form a wide array of derivatives.

Synthesis of novel fused heterocyclic systems: A major goal is to utilize this compound as a starting material for the construction of novel and complex polycyclic molecules with potential biological activity. tandfonline.comresearchgate.net This involves designing and executing cyclization and cyclocondensation reactions to build new rings onto the 1,6-naphthyridine framework.

Investigation of the properties of derivatives: While this compound itself may be primarily an intermediate, the study of the chemical and physical properties of the more stable, complex molecules derived from it is a significant aspect of the research in this area.

Detailed Research Findings

The synthesis of hydrazinyl-naphthyridines is a well-established method for introducing a reactive nitrogen-based functional group that can be used for further derivatization. The most common approach involves the nucleophilic displacement of a halide from the corresponding halo-naphthyridine using hydrazine hydrate.

A notable example of the synthetic utility of a hydrazinyl-1,6-naphthyridine derivative is in the construction of fused heterocyclic systems. In one study, a chloro-substituted pyrimido[4,5-b] evitachem.comdntb.gov.uanaphthyridine was reacted with hydrazine hydrate to yield the corresponding hydrazino derivative. This intermediate was then used to synthesize a novel 7,8,9,10-tetrahydro evitachem.comnih.govsemanticscholar.orgtriazolo[4,3:1,6]pyrimido[4,5:4,5]-thieno[2,3-b] evitachem.comdntb.gov.uanaphthyridine ring system through reaction with triethyl orthoformate or carbon disulfide. tandfonline.com

The reaction of a substituted pyrimido[4,5-b] evitachem.comdntb.gov.uanaphthyridine with hydrazine hydrate to form a 2-hydrazinyl derivative has been reported to proceed in refluxing ethanol (B145695). derpharmachemica.com This transformation highlights a common method for introducing the hydrazinyl group, which can then be used for further synthetic manipulations.

The following interactive table summarizes a representative reaction involving a hydrazinyl-1,6-naphthyridine derivative.

| Reactant | Reagent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 9-(4-Chlorobenzylidene)-5-(4-chlorophenyl)-2-chloro-6,6,8,8-tetramethyl-6,7,8,9-tetrahydropyrimido[4,5-b] evitachem.comdntb.gov.uanaphthyridin-4-ol | Hydrazine hydrate | 9-(4-Chlorobenzylidene)-5-(4-chlorophenyl)-2-hydrazinyl-6,6,8,8-tetramethyl-6,7,8,9-tetrahydropyrimido[4,5-b] evitachem.comdntb.gov.uanaphthyridin-4-ol | Ethanol, reflux, 2 h | 33% | derpharmachemica.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

1,6-naphthyridin-5-ylhydrazine |

InChI |

InChI=1S/C8H8N4/c9-12-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,9H2,(H,11,12) |

InChI Key |

MKPLBBUGHQAIFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2NN)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydrazinyl 1,6 Naphthyridine and Its Precursors

Retrosynthetic Analysis of 5-Hydrazinyl-1,6-naphthyridine

A logical retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the C-N bond of the hydrazinyl group. This primary disconnection points to a key intermediate, a 5-halo-1,6-naphthyridine (e.g., 5-chloro-1,6-naphthyridine), which can undergo nucleophilic aromatic substitution with hydrazine (B178648). This precursor can be further disconnected through various strategies that break down the 1,6-naphthyridine (B1220473) ring system itself.

Two main retrosynthetic approaches for the 1,6-naphthyridine core can be considered:

Approach A: Disconnection of the Pyridinone Ring. This strategy involves the retrosynthesis of a 1,6-naphthyridin-5(6H)-one intermediate. The C-N and C-C bonds of the pyridinone ring can be broken, leading back to a substituted pyridine (B92270) precursor, such as a 4-aminopyridine (B3432731) derivative bearing a functional group at the 3-position (e.g., carboxylate, cyano, or acetyl). nih.gov This aminopyridine can, in turn, be derived from simpler pyridine starting materials.

Approach B: Disconnection of the Pyridine Ring. Alternatively, the pyridine ring containing the N-1 atom can be retrosynthetically cleaved. This leads back to precursors such as a substituted pyridone, which already contains one of the six-membered rings. nih.gov

These retrosynthetic pathways highlight the importance of substituted pyridines and pyridones as fundamental building blocks in the synthesis of the 1,6-naphthyridine scaffold.

Classical Synthetic Routes to the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine ring system is a cornerstone of the synthesis of this compound. Various classical methods have been developed to achieve this, primarily through cyclization reactions.

Cyclization Strategies for Naphthyridine Ring Formation

The formation of the bicyclic 1,6-naphthyridine core can be achieved through several cyclization strategies, often employing substituted pyridine or pyridone precursors. researchgate.net These methods include well-established named reactions and multi-component reactions that offer efficient access to this heterocyclic system.

One common approach involves the condensation of 4-aminopyridine derivatives with dicarbonyl compounds or their equivalents. For instance, the Skraup reaction, which traditionally uses glycerol (B35011) and an oxidizing agent, can be adapted for the synthesis of naphthyridines from aminopyridines. smolecule.com Similarly, the Friedländer condensation, involving the reaction of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, provides a versatile route to functionalized 1,6-naphthyridines. researchgate.net

Multi-component reactions have also emerged as a powerful tool for the synthesis of complex 1,6-naphthyridine derivatives in a single step. derpharmachemica.com These reactions often involve the condensation of an aminopyridine or aminopyridone, an aldehyde, and an active methylene compound, leading to highly substituted naphthyridine cores. researchgate.net For example, a three-component reaction of an aminopyridinone, an aromatic aldehyde, and Meldrum's acid can yield 1,6-naphthyridine-2,5-dione derivatives. researchgate.net

Another strategy involves the cyclization of pre-functionalized pyridine precursors. For example, heating 2-chloronicotinic acid with ethylenediamine (B42938) can lead to the formation of a tetrahydro-1,6-naphthyridine ring system. Intramolecular cyclization of suitably substituted pyridines is also a viable route.

The table below summarizes some of the key cyclization strategies for the formation of the 1,6-naphthyridine core.

| Cyclization Strategy | Starting Materials | Key Features | Reference(s) |

| Skraup-type Reaction | Aminopyridine, Glycerol, Oxidizing agent | Classical method for quinoline (B57606) and naphthyridine synthesis. | smolecule.com |

| Friedländer Condensation | 2-Aminonicotinaldehyde, Active methylene compound | Versatile for introducing substituents. | researchgate.net |

| Multi-component Reaction | Aminopyridinone, Aldehyde, Active methylene compound | Efficient one-pot synthesis of highly substituted naphthyridines. | derpharmachemica.comresearchgate.net |

| Cyclization of Pre-functionalized Pyridines | 2-Chloronicotinic acid, Ethylenediamine | Forms a tetrahydro-1,6-naphthyridine ring. |

Functional Group Introduction on the Naphthyridine Scaffold

Once the 1,6-naphthyridine core is constructed, the introduction of specific functional groups is often necessary to facilitate the subsequent incorporation of the hydrazinyl moiety. Halogenation of the naphthyridine ring is a particularly important transformation, as the resulting halo-naphthyridines are excellent substrates for nucleophilic substitution reactions.

For example, the synthesis of 5-chloro-1,6-naphthyridine (B1589994) can be achieved from a corresponding 1,6-naphthyridin-5(6H)-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation converts the pyridone tautomer into the more reactive chloro derivative.

Furthermore, nitration of the 1,6-naphthyridine ring can introduce a nitro group, which can then be reduced to an amino group and potentially further converted to a hydrazine. Electrophilic nitration typically occurs at positions that are activated by the ring nitrogen atoms and any existing substituents. nih.gov

Direct and Indirect Approaches for Hydrazinyl Group Incorporation at the C-5 Position

The introduction of the hydrazinyl group at the C-5 position of the 1,6-naphthyridine ring is the final key step in the synthesis of the target compound. This can be achieved through either direct or indirect methods.

Nucleophilic Substitution Reactions with Halogenated Naphthyridines

The most direct method for introducing the hydrazinyl group is through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This involves the reaction of a 5-halo-1,6-naphthyridine, typically 5-chloro- or 5-bromo-1,6-naphthyridine (B1625908), with hydrazine hydrate (B1144303). The halogen at the C-5 position is a good leaving group, and the electron-withdrawing nature of the naphthyridine ring system facilitates the nucleophilic attack by hydrazine.

The reaction is often carried out by heating the halogenated naphthyridine with an excess of hydrazine hydrate, sometimes in a suitable solvent like ethanol (B145695) or in a sealed tube at elevated temperatures. rsc.org This method is generally efficient and provides a straightforward route to this compound.

The table below provides an example of this synthetic transformation.

| Reactant | Reagent | Product | Conditions | Reference(s) |

| 5-Chloro-1,6-naphthyridine | Hydrazine hydrate | This compound | Heating, often in a solvent like ethanol | researchgate.net |

Reduction of Nitro- or Nitroso-Naphthyridine Precursors

An alternative, indirect approach to this compound involves the reduction of a 5-nitro-1,6-naphthyridine precursor. The reduction of nitroarenes is a well-established transformation in organic synthesis. However, the complete reduction to a hydrazine is less common than the reduction to an amine.

Typically, the reduction of a nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or catalytic hydrogenation. uobaghdad.edu.iq To obtain the hydrazine, a two-step process is generally required. First, the 5-nitro-1,6-naphthyridine would be reduced to 5-amino-1,6-naphthyridine. The resulting amino group could then be diazotized with nitrous acid (HNO₂) to form a diazonium salt, which upon subsequent reduction, for example with sodium sulfite, could yield the desired this compound.

Advanced Synthetic Techniques for Enhanced Efficiency and Sustainability

To overcome the limitations of conventional synthetic methods, such as long reaction times and harsh conditions, advanced techniques are being employed. These methods focus on enhancing reaction efficiency, improving yields, and promoting environmental sustainability.

Microwave-Assisted Synthesis of Hydrazinyl Naphthyridines and Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scispace.com This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. scispace.comresearchgate.net The efficiency of microwave heating stems from the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. derpharmachemica.com

The synthesis of hydrazinyl naphthyridines and their precursors has benefited significantly from this technology. For instance, the hydrazinolysis of 2-chloro-3-(p-nitrophenyl)-1,8-naphthyridine with hydrazine hydrate to yield the corresponding 2-hydrazino derivative is one such transformation. niscpr.res.in Similarly, the synthesis of various 1,8-naphthyridine (B1210474) derivatives has been shown to be much more rapid under microwave irradiation compared to conventional heating, with reactions completing in minutes instead of hours. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Naphthyridine Derivatives

| Reaction | Conventional Method | Microwave Method | Benefit of MAOS | Reference |

| Synthesis of 2-aryl-1,8-naphthyridines | 5-8 hours | 3-6 minutes | Drastic reduction in reaction time | researchgate.net |

| Oxidative cyclization of aryl aldehyde hydrazones | 3-5 hours (reflux) | 1-2 minutes | Higher yields (82-90% vs 67-75%) and shorter time | niscpr.res.in |

| Synthesis of 1,7-naphthyridine (B1217170) from its dihydrazino precursor | Conventional oxidation | Microwave-assisted oxidation | Simple, mild, efficient, and eco-friendly | sphinxsai.com |

| Synthesis of 2,6-naphthyridine (B1209661) from its dihydrazino precursor | Conventional oxidation | Microwave-assisted oxidation | Simple, mild, efficient, and eco-friendly | scispace.comderpharmachemica.com |

This interactive table compares reaction times and yields for the synthesis of naphthyridine derivatives using conventional heating versus microwave irradiation, highlighting the efficiency of the latter.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of naphthyridines is increasingly incorporating these principles to create more sustainable and environmentally friendly methods.

Key green chemistry approaches applicable to this compound synthesis include:

Microwave-Assisted Synthesis : As discussed, MAOS is considered a green technique because it is energy-efficient, significantly reduces reaction times, and often leads to cleaner reactions with higher yields, minimizing waste. scispace.comderpharmachemica.comsphinxsai.com It is often termed "e-chemistry" for being easy, economic, effective, and eco-friendly. scispace.comsphinxsai.com

Use of Green Solvents : Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer alternatives. Water has been successfully used as a solvent for the Friedländer reaction to produce substituted 1,8-naphthyridines in high yield. rsc.org Polyethylene glycol (PEG-400) is another notable green solvent that is biodegradable, non-toxic, and recyclable; it has been used to synthesize spiro-(1,8)-naphthyridine and chromeno pgu.ac.irrsc.orgnaphthyridine derivatives with high yields, producing only water as a by-product. pgu.ac.irrsc.org

Catalyst-Free Reactions : The development of reactions that proceed efficiently without a catalyst is a major goal of green chemistry, as it avoids the use of often toxic and expensive metal catalysts and simplifies product purification. Several one-pot syntheses of functionalized sphinxsai.compgu.ac.irnaphthyridine and chromeno pgu.ac.irrsc.orgnaphthyridine derivatives have been reported to occur under catalyst-free conditions in green solvents like ethanol or PEG-400. rsc.orgrsc.orgrsc.org

One-Pot Multicomponent Reaction Approaches to Naphthyridine Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step. This approach embodies the principles of green chemistry by minimizing solvent usage, reducing reaction steps, and saving time and energy. rsc.org MCRs offer high atom economy and often lead to high yields of the desired products with simple work-up procedures.

Various naphthyridine derivatives have been synthesized using MCRs. These reactions typically involve the condensation of several building blocks to rapidly construct the bicyclic naphthyridine core.

A one-pot, three-component synthesis of functionalized sphinxsai.compgu.ac.irnaphthyridine derivatives involves the reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides under catalyst-free conditions in ethanol. rsc.org

Novel spiro-(1,8)-naphthyridine derivatives have been synthesized in excellent yields via a one-pot condensation of isatin (B1672199) derivatives, malononitrile dimer, and enamine derivatives in PEG-400. pgu.ac.irresearchgate.net

Chromeno pgu.ac.irrsc.orgnaphthyridine derivatives are accessible through a one-pot, three-component reaction of salicylaldehyde (B1680747) derivatives, malononitrile dimer, and active methylene compounds in PEG-400 at 80 °C, again without a catalyst. rsc.orgrsc.org

A multi-component reaction of 2,2,6,6-tetramethylpiperidin-4-one, 4-chlorobenzaldehyde, and 6-amino-S-methylthiouracil in DMF has been used to afford pyrimido[4,5-b] pgu.ac.irrsc.orgnaphthyridine derivatives, which can then be converted to their 2-hydrazinyl analogs. derpharmachemica.com

Table 3: Examples of One-Pot Multicomponent Reactions for Naphthyridine Synthesis

| Naphthyridine Type | Components | Solvent/Catalyst | Key Features | Reference |

| Functionalized sphinxsai.compgu.ac.irnaphthyridines | Glutaraldehyde, Malononitrile, β-Ketoamides | Ethanol / Catalyst-free | High yields, practical simplicity, high regioselectivity | rsc.org |

| Spiro-(1,8)-naphthyridines | Isatin derivatives, Malononitrile dimer, Enamine derivatives | PEG-400 / Catalyst-free | Excellent yields (up to 95%), water as only by-product | pgu.ac.irresearchgate.net |

| Chromeno pgu.ac.irrsc.orgnaphthyridines | Salicylaldehyde derivatives, Malononitrile dimer, Active methylene compounds | PEG-400 / Catalyst-free | High atom economy, good yields, simple work-up | rsc.orgrsc.org |

| Substituted 1,6-Naphthyridines | Benzaldehyde derivatives, Malononitrile (2 equiv.), 4-Aminocumarin | Water / SiO2/Fe3O4@MWCNTs catalyst | High efficiency, recyclable catalyst | researchgate.net |

| Pyrimido[4,5-b] pgu.ac.irrsc.orgnaphthyridine | 2,2,6,6-Tetramethylpiperidin-4-one, 4-Chlorobenzaldehyde, 6-Amino-S-methylthiouracil | DMF | Forms precursor for hydrazinyl derivative | derpharmachemica.com |

This interactive table outlines several one-pot, multicomponent reaction strategies for the efficient synthesis of diverse naphthyridine scaffolds.

Reactivity and Derivatization of 5 Hydrazinyl 1,6 Naphthyridine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) at the 5-position of the 1,6-naphthyridine (B1220473) core is the primary site of chemical reactivity. Its two nitrogen atoms, with their lone pairs of electrons, render it a potent nucleophile, readily participating in condensation, cyclization, oxidation, and acylation reactions.

Hydrazone and Azine Formation

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. mdpi.com In the case of 5-hydrazinyl-1,6-naphthyridine, the hydrazine group readily condenses with various carbonyl compounds to yield the corresponding hydrazones. evitachem.comsmolecule.com This reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol (B145695), often with a catalytic amount of acid.

For instance, the condensation of a hydrazinyl-naphthyridine derivative with different acetophenones has been reported to produce the corresponding hydrazones in good yields. niscpr.res.in These hydrazones are not merely stable end-products but also serve as valuable intermediates for further synthetic manipulations.

Similarly, the oxidation of the hydrazine group can lead to the formation of azines, which are compounds containing a C=N-N=C functional group. smolecule.com

Table 1: Examples of Hydrazone Formation from Hydrazinyl-Naphthyridine Derivatives

| Hydrazinyl-Naphthyridine Derivative | Carbonyl Compound | Product | Reference |

| 2-Phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide | Acetophenones | Acetophenone 2-phenyl-1,8-naphthyridine-3-carbonylhydrazones | niscpr.res.in |

| 8-Hydrazinyl-1,7-naphthyridine | General Aldehydes/Ketones | Hydrazones | smolecule.com |

| 5-Hydrazino-1,6-naphthyridin-2(1H)-one | General Aldehydes/Ketones | Hydrazones | evitachem.com |

Cyclocondensation Reactions for Fused Heterocycles

The bifunctional nature of the hydrazine group makes it an excellent precursor for the synthesis of various fused heterocyclic systems. Through cyclocondensation reactions with appropriate reagents, the hydrazine moiety can be incorporated into new five- or six-membered rings, leading to the formation of triazoles, pyrazoles, tetrazoles, and pyridazines fused to the naphthyridine core.

The synthesis of fused triazoles often involves the reaction of a hydrazinyl-naphthyridine with reagents that can provide the remaining carbon and nitrogen atoms of the triazole ring. For example, reaction with orthoesters can lead to the formation of triazolonaphthyridines. researchgate.net The oxidation of hydrazones derived from hydrazinyl-naphthyridines is also a common strategy to construct fused triazole rings. thesciencein.orgconnectjournals.com

Pyrazoles can be synthesized by reacting hydrazinyl-naphthyridines with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate. niscpr.res.innih.govmdpi.com This reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring. For example, 2-phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide reacts with acetylacetone to yield a pyrazole-substituted naphthyridine. niscpr.res.in

The synthesis of tetrazoles from hydrazinyl-naphthyridines is less commonly reported but can be achieved through specific cyclization strategies. Generally, tetrazoles are synthesized by the [2+3] cycloaddition of an azide (B81097) to a nitrile. nih.govchalcogen.ro While direct conversion of the hydrazinyl group to a tetrazole is not typical, the hydrazinyl moiety can be a precursor to other functional groups that can then participate in tetrazole formation.

Table 2: Synthesis of Fused Triazoles and Pyrazoles from Hydrazinyl-Naphthyridine Derivatives

| Starting Hydrazinyl-Naphthyridine | Reagent | Fused Heterocycle | Reference |

| Hydrazino derivative of pyrimidothienonaphthyridine | Triethyl orthoformate | evitachem.comnih.govbeilstein-journals.orgtriazolo[4',3':1',6']pyrimido[4',5':4,5]thieno[2,3-b] evitachem.comniscpr.res.innaphthyridine | researchgate.net |

| 3-Aryl-2-hydrazino-1,8-naphthyridines | 3,4,5-Trimethoxybenzaldehyde (followed by oxidation) | 6-Aryl-9-(3,4,5-trimethoxyphenyl) evitachem.comnih.govbeilstein-journals.orgtriazolo[4,3-a] evitachem.comnaphthyridines | connectjournals.com |

| 2-Phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide | Acetylacetone | 3,5-Dimethyl-1-[(2-phenyl-1,8-naphthyridin-3-yl)carbonyl]pyrazole | niscpr.res.in |

| 2-Phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide | Ethyl acetoacetate | 3-Methyl-1-[(2-phenyl-1,8-naphthyridin-3-yl)carbonyl]pyrazolin-5(4H)-one | niscpr.res.in |

The reaction of hydrazinyl-naphthyridines with dicarbonyl compounds or their equivalents can also lead to the formation of a fused pyridazine (B1198779) ring. This transformation is a powerful tool for constructing polycyclic heterocyclic systems containing the naphthyridino-pyridazine scaffold. For instance, a pyrimido[4,5-b] evitachem.comniscpr.res.innaphthyridine derivative has been reacted with hydrazine hydrate (B1144303) to form a 2-hydrazinyl derivative, which can be a precursor for further cyclization into a pyridazine-fused system. derpharmachemica.com The synthesis of pyridazine-fused chromones has also been reported through intermolecular annulation reactions. rsc.org

Oxidation Reactions of the Hydrazinyl Group

The hydrazinyl group in this compound is susceptible to oxidation. evitachem.com The outcome of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. Mild oxidation can lead to the formation of a diimide intermediate, which can then undergo further reactions. For example, oxidation of 1,3-dihydrazino-2,6-naphthyridine with cupric sulfate (B86663) results in the formation of the unsubstituted 2,6-naphthyridine (B1209661) through the decomposition of a diimide intermediate. derpharmachemica.com More vigorous oxidation can lead to the formation of other nitrogen-containing functional groups. evitachem.comsmolecule.com

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atoms of the hydrazine moiety readily react with acylating and sulfonylating agents, such as acid chlorides, acid anhydrides, and sulfonyl chlorides. These reactions lead to the formation of the corresponding N-acyl and N-sulfonyl derivatives, respectively. Acylation is a common method to introduce various functional groups and to modify the properties of the parent compound. For example, the reaction of a hydrazinyl-naphthyridine with different acid chlorides has been shown to produce N-aroyl-N'-(naphthyridine-carbonyl) hydrazines. niscpr.res.in These acylated derivatives can serve as intermediates for further cyclization reactions, such as the formation of oxadiazoles. niscpr.res.in

Reactions on the Naphthyridine Ring System

The 1,6-naphthyridine skeleton, being an electron-deficient aromatic system due to the presence of two nitrogen atoms, exhibits characteristic reactivity towards nucleophiles and specific, often catalyzed, reactions that enable its functionalization. thieme-connect.de

The electron-deficient nature of the naphthyridine ring system generally makes it resistant to electrophilic aromatic substitution, which typically requires harsh conditions. Conversely, it is predisposed to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at an activated position. acs.orgarkat-usa.org

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are a cornerstone for modifying the naphthyridine scaffold. ontosight.ai The presence of halogens, triflates, or other suitable leaving groups on the ring is typically a prerequisite for these transformations. For instance, studies on 1,6-naphthyridine-5,7-diones show they can be converted to bis-electrophilic ditriflates, which undergo predictable substitution reactions. acs.org The reaction proceeds through a Meisenheimer complex, a stabilized anionic intermediate, whose formation is favored by the electron-withdrawing character of the heterocyclic nitrogen atoms. clockss.org In one synthetic strategy, a 3,7-dihalogenated 1,6-naphthyridin-4(1H)-one was functionalized sequentially, exploiting an SNAr reaction at one of the halogenated positions. researchgate.net

Electrophilic Aromatic Substitution: While less common, electrophilic substitution reactions such as nitration and halogenation have been performed on benzo[h] scg.chacs.orgnaphthyridine derivatives, demonstrating that functionalization via electrophiles is possible under specific conditions. researchgate.net The regioselectivity of such reactions is controlled by the existing substituents and the inherent electronic properties of the ring system.

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated or triflate-activated naphthyridine cores. ontosight.aieie.gr

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples an organoboron reagent with a halide or triflate, is widely used. Site-selective Suzuki-Miyaura reactions have been demonstrated on 5,7-dichloro-1,6-naphthyridine, with the initial reaction occurring preferentially at the 5-position. thieme-connect.comthieme-connect.com This method has also been employed in one-pot, three-component syntheses to produce substituted benzo[h] scg.chacs.orgnaphthyridin-2(1H)-ones. nih.gov Furthermore, sequential, site-selective Suzuki couplings on asymmetrically substituted chloro-iodo-1,6-naphthyridin-2(1H)-ones have been developed for differential functionalization. nih.gov

Negishi Coupling: The Negishi reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction has been used to prepare polyfunctional naphthyridines. For example, CoCl₂ has been shown to catalyze the cross-coupling of 5-chloro-1,6-naphthyridine (B1589994) with alkylmagnesium and arylzinc reagents. acs.org The Negishi coupling is valued for its functional group tolerance and has been used in the synthesis of complex naphthyridine-based molecular structures. diva-portal.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex. clockss.org This reaction has been used to construct the naphthyridine framework itself through sequential C-C bond formation and cyclization. smolecule.com More recently, a Ru(II)-catalyzed oxidative Heck reaction with internal olefins has been developed to access 1,6-naphthyridine structures under milder conditions. rsc.org An atom-economical Heck-type vinylation of a chloropyridine using ethylene (B1197577) gas was a key step in an asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. nih.govacs.org

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Key Finding | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | 5,7-Dichloro-1,6-naphthyridine | 5-Aryl-7-chloro-1,6-naphthyridine | Site-selective coupling occurs first at position 5. | thieme-connect.comthieme-connect.com |

| Suzuki-Miyaura | Pd(PPh₃)₄ / HCl | (Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate + Aniline | Benzo[h] scg.chacs.orgnaphthyridin-2(1H)-one derivative | One-pot SNAr-cyclization-Suzuki coupling sequence. | nih.gov |

| Negishi | CoCl₂ / Na-formate | 5-Chloro-1,6-naphthyridine + R-ZnCl | 5-Substituted-1,6-naphthyridine | Efficient functionalization with alkyl and aryl groups. | acs.org |

| Heck | Ru(II) catalyst | N-OPiv oxime ester + Internal olefin | Fused 1,6-naphthyridine | Tolerates strongly coordinating heterocycles. | rsc.org |

| Heck | Pd catalyst / DPEphos | Chloropyridine derivative + Ethylene gas | Vinylpyridine intermediate | Atom-economical vinylation for scaffold synthesis. | nih.govacs.org |

Modifying the aromaticity of the naphthyridine ring through reduction or dearomatization provides access to saturated and partially saturated heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Hydrogenation: The selective reduction of one of the two pyridine (B92270) rings in the 1,6-naphthyridine system is a significant challenge. Recent studies have developed orthogonal procedures for the ring-selective hydrogenation of 1,6-naphthyridines to yield either 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine products. scg.chacs.org This selectivity is controlled by the choice of catalyst: a homogeneous ruthenium precatalyst typically directs hydrogenation to one ring, while a heterogeneous palladium catalyst favors the other. acs.orgacs.org The synthesis of specific tetrahydro-1,6-naphthyridine structures often involves the reduction of the aromatic precursor as a key step. ontosight.ai

Dearomatization: Beyond simple hydrogenation, other dearomatization strategies have been explored. Anion-binding catalysis has been used for the asymmetric nucleophilic dearomatization of diazarenes, including 1,6-naphthyridine, using silyl (B83357) ketene (B1206846) acetals as nucleophiles to create chiral diazaheterocycles. rsc.orgnih.gov In the context of natural product synthesis, a PIDA-mediated oxidative dearomatization served as a key biomimetic step to install oxygenated functionalities on a benzo[de] scg.chacs.org-naphthyridine core. nih.gov Furthermore, the naphthyridine core can undergo reversible dearomatization when incorporated into certain pincer ligands, facilitating cooperative activation of H₂ between two copper(I) centers. uu.nl

Regioselectivity and Stereoselectivity in Derivatization Pathways

Controlling the regiochemistry and stereochemistry of reactions is crucial for the synthesis of well-defined molecular architectures.

Regioselectivity: In the derivatization of the 1,6-naphthyridine ring, regioselectivity is often dictated by the catalyst and the electronic nature of the substrate.

Hydrogenation: For the selective hydrogenation of 1,6-naphthyridines, the selectivity is catalyst-dependent. The ruthenium-catalyzed system is primarily governed by the electronics of the two rings, whereas the palladium-catalyzed system's selectivity arises from a combination of steric and electronic effects. scg.chacs.org

Cross-Coupling: In the Suzuki-Miyaura coupling of 5,7-dichloro-1,6-naphthyridine, the first substitution occurs selectively at the C5 position, demonstrating inherent regioselectivity. thieme-connect.com Similarly, stepwise cross-couplings on mixed halogenated naphthyridines can be achieved by leveraging the differential reactivity of the C-X bonds (e.g., C-I vs. C-Cl) with different catalytic systems (e.g., Pd vs. Co). acs.org

Stereoselectivity: The creation of chiral centers from the flat, achiral naphthyridine ring requires stereoselective methods.

Asymmetric Hydrogenation: An enantioselective transfer hydrogenation using a ruthenium catalyst was a key step in the synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, representing the first example of its kind. nih.gov

Asymmetric Dearomatization: The use of chiral anion-binding catalysts, such as tetrakistriazoles, has enabled the highly enantioselective dearomatization of N-acyldiazarene salts (a Reissert-type reaction) with silyl ketene acetals, affording chiral products with high enantiomeric excess. rsc.org

Reaction Mechanism Elucidation

Understanding the mechanisms of these reactions is fundamental to optimizing conditions and predicting outcomes.

Hydrogenation: Mechanistic studies on the switchable hydrogenation of naphthyridines have shown that the two different catalyst systems (Ru and Pd) directly hydrogenate their respective preferred rings. scg.chacs.org Pathways involving an initial unselective reduction followed by isomerization to the more stable product were ruled out by control experiments, confirming that the observed outcome is a result of kinetic control, not thermodynamic equilibrium. acs.org

Cross-Coupling: The mechanisms of palladium-catalyzed reactions like Suzuki, Heck, and Negishi couplings are generally understood to proceed via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation with the organometallic reagent (organoboron, organozinc), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org For cobalt-catalyzed reactions, the mechanism is thought to involve related organometallic intermediates.

Nucleophilic Aromatic Substitution: The SNAr mechanism involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized anionic σ-adduct, often called a Meisenheimer complex. clockss.org The subsequent departure of the leaving group restores the aromaticity of the ring. The rate of this reaction is enhanced by the electron-withdrawing nature of the naphthyridine nitrogens and any other electron-withdrawing groups present. arkat-usa.orgclockss.org

Dearomatization: In the acid-promoted Vilsmeier cyclization to form a naphthyridine ring, the mechanism involves the formation of key intermediates that cyclize to build the heterocyclic core. nih.gov For the enantioselective dearomatization via anion-binding catalysis, the proposed mechanism involves the formation of a contact ion pair between the in-situ generated N-acyldiazarenium chloride salt and the catalyst-anion complex, which facilitates the chiral transfer during the nucleophilic attack. rsc.org

Spectroscopic and Structural Characterization of 5 Hydrazinyl 1,6 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-hydrazinyl-1,6-naphthyridine and its derivatives, both ¹H and ¹³C NMR, along with two-dimensional correlation techniques, are indispensable for unambiguous structural assignment.

¹H NMR Chemical Shift Analysis of Hydrazinyl and Naphthyridine Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of protons in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a proton.

In the case of this compound, the protons of the naphthyridine core and the hydrazinyl group exhibit characteristic chemical shifts. The aromatic protons of the naphthyridine ring typically resonate in the downfield region, generally between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edu The exact positions of these signals are influenced by the nitrogen atoms within the bicyclic system and the position of the hydrazinyl substituent. For the parent 1,6-naphthyridine (B1220473), the proton at position 5 would be expected to show a particular chemical shift, which is altered upon substitution with the hydrazinyl group. chemicalbook.com

The protons of the hydrazinyl group (-NHNH₂) themselves give rise to distinct signals. The NH and NH₂ protons are exchangeable and their chemical shifts can be broad and vary with solvent, concentration, and temperature. In some cases, these signals can be observed as broad singlets. For instance, in related hydrazinyl-containing heterocyclic systems, the NH₂ protons can appear as a broad singlet around 4.0-5.0 ppm, while the NH proton can be found further downfield. researchgate.net For example, in a derivative, 9-(4-Chlorobenzylidene)-5-(4-chlorophenyl)-2-hydrazinyl-6,6,8,8-tetramethyl-6,7,8,9-tetrahydropyrimido[4,5-b] researchgate.netderpharmachemica.comnaphthyridin-4-ol, the NH₂ protons appear as two separate signals at 3.398 and 3.444 cm⁻¹ in the IR spectrum, which corresponds to the NMR signals. derpharmachemica.com

The following table summarizes typical ¹H NMR chemical shifts for protons in 1,6-naphthyridine and related structures.

| Proton Environment | Typical Chemical Shift (δ, ppm) |

| Naphthyridine Aromatic Protons | 7.0 - 9.5 |

| Hydrazinyl NH₂ | 4.0 - 5.0 (broad) |

| Hydrazinyl NH | > 8.0 (broad) |

Note: Chemical shifts are approximate and can vary based on the specific derivative and experimental conditions.

¹³C NMR and Heteronuclear Correlation Spectroscopies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the 1,6-naphthyridine ring are characteristic of aromatic and heteroaromatic systems. The carbon atom directly attached to the hydrazinyl group (C5) will experience a significant change in its chemical shift compared to the unsubstituted parent compound. The chemical shifts for the carbon atoms in the parent 1,6-naphthyridine have been reported, providing a reference for analyzing its derivatives. nih.govchemicalbook.comthieme-connect.de

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of which proton is bonded to which carbon. wikipedia.org

For instance, an HMBC experiment on a this compound derivative would show correlations between the hydrazinyl protons and the C5 carbon of the naphthyridine ring, as well as with adjacent carbons, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound and its derivatives, IR spectroscopy provides clear evidence for the presence of the hydrazinyl and naphthyridine moieties.

Key IR absorption bands for this compound include:

N-H Stretching: The hydrazinyl group exhibits characteristic N-H stretching vibrations. Typically, two bands are observed for the -NH₂ group in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. A separate band for the -NH- linkage may also be present. For example, a related derivative, 9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-2-hydrazinyl-6,6,8,8-tetramethyl-6,7,8,9-tetrahydropyrimido[4,5-b] researchgate.netderpharmachemica.comnaphthyridin-4-ol, shows NH₂ stretching bands at 3398 and 3444 cm⁻¹, and an NH stretching band at 3181 cm⁻¹. derpharmachemica.com

C=N and C=C Stretching: The aromatic 1,6-naphthyridine ring gives rise to characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region. derpharmachemica.com

N-H Bending: The N-H bending vibrations of the hydrazinyl group typically appear in the 1550-1650 cm⁻¹ region.

The following table summarizes characteristic IR absorption frequencies for this compound.

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

| Hydrazinyl (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Hydrazinyl (-NH-) | Stretch | ~3200 - 3400 |

| Hydrazinyl (-NH₂) | Bending | 1550 - 1650 |

| Naphthyridine (C=C, C=N) | Aromatic Ring Stretch | 1400 - 1650 |

These characteristic bands provide a spectroscopic fingerprint for the presence of the key functional groups in this compound and its derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₈H₈N₄, the expected molecular weight is approximately 160.18 g/mol . chemsrc.com

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also be diagnostic. The initial fragmentation often involves the loss of small, stable molecules or radicals. For this compound, potential fragmentation pathways could include the loss of the hydrazinyl group or cleavage of the naphthyridine ring. The fragmentation of the naphthyridine core itself typically involves the loss of HCN or C₂H₂. mdpi.com In some derivatives, the fragmentation pattern can be influenced by the nature of the substituents. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the π-π* and n-π* transitions of the aromatic naphthyridine system.

The parent 1,6-naphthyridine exhibits absorption bands in the UV region. cdnsciencepub.com The introduction of the hydrazinyl group, which is an auxochrome (a group that can enhance color), is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms of the hydrazinyl group. In some cases, a strong coloration of the compound can indicate a shift of absorption bands into the visible region of the spectrum. derpharmachemica.com The study of the UV-Vis spectra of a series of substituted 2,6-naphthyridines revealed that an amino group in the 3-position causes a significant bathochromic shift of the α-bands. cdnsciencepub.com

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound was not found in the search results, X-ray crystallography has been used to determine the structures of related naphthyridine derivatives. researchgate.net Such studies provide invaluable information on the planarity of the naphthyridine ring system and the geometry of substituent groups. For this compound, a crystal structure would definitively confirm the connectivity of the atoms and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group, which can influence the packing of the molecules in the crystal lattice.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental confirmation of a molecule's empirical formula. This method determines the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N), and occasionally other elements like halogens or sulfur—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values, generally within a ±0.4% margin, serves as strong evidence for the successful synthesis and purity of the target compound.

In the study of this compound and its derivatives, elemental analysis is routinely employed to validate the structures of newly synthesized molecules. The molecular formula of the parent compound, this compound, is C₈H₈N₄, with a molecular weight of 160.18 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula.

Calculated Elemental Composition for this compound (C₈H₈N₄):

Carbon (C): (8 * 12.01) / 160.18 * 100% = 59.99%

Hydrogen (H): (8 * 1.008) / 160.18 * 100% = 5.04%

Nitrogen (N): (4 * 14.01) / 160.18 * 100% = 34.97%

The following tables present research findings from elemental analyses of various 1,6-naphthyridine derivatives, showcasing the typical data format and the close agreement between calculated and found values that confirms their empirical formulas.

Detailed research findings have demonstrated the utility of elemental analysis in confirming the structures of a range of 1,6-naphthyridine derivatives. For instance, in the synthesis of (E)-4-(3,4-difluorophenyl)-8-(3,4-difluorobenzylidene)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, the elemental analysis provided results that were in close agreement with the calculated values for the molecular formula C₂₂H₁₅F₂N₃O. The calculated percentages were C, 70.39%; H, 4.03%; and N, 11.19%, while the found values were C, 70.65%; H, 4.27%; and N, 11.10%. nih.gov This close match provides strong evidence for the assigned structure.

Similarly, the synthesis of 1,3-dihydrazino-2,6-naphthyridine yielded a compound with the molecular formula C₈H₁₀N₆. The theoretical elemental composition was calculated as C, 50.5%; H, 5.3%; and N, 44.2%. The experimental results from elemental analysis were C, 50.7%; H, 5.5%; and N, 44.0%, again confirming the proposed structure. cdnsciencepub.com

Further examples include the analysis of 3-amino-4-bromo-1-cyano-2,6-naphthyridine, with a molecular formula of C₈H₅N₃Br₂. The calculated elemental percentages were C, 31.7%; H, 1.7%; N, 13.9%; and Br, 52.7%. The found values were C, 31.9%; H, 1.8%; N, 13.7%; and Br, 52.8%, which are in excellent agreement with the theoretical values. cdnsciencepub.com

In the synthesis of a series of 9-(4-bromophenyl)-6-aryl- nih.govCurrent time information in Bangalore, IN.triazolo[4,3-a] Current time information in Bangalore, IN.thesciencein.orgnaphthyridine-2-carbonitrile derivatives, elemental analysis was a key characterization technique. For the derivative where the aryl group is p-tolyl (C₂₃H₁₄BrN₅), the calculated values were C, 62.74%; H, 3.20%; N, 15.91%. The found values were C, 62.76%; H, 3.24%; N, 15.93%. thesciencein.org For another derivative in the same series, 9-(4-bromophenyl)-6-(4-methoxyphenyl)- nih.govCurrent time information in Bangalore, IN.triazolo[4,3-a] Current time information in Bangalore, IN.thesciencein.orgnaphthyridine-2-carbonitrile (C₂₃H₁₄BrN₅O), the analytical calculation was C, 60.54%; H, 3.09%; N, 15.35%, and the analysis found C, 60.56%; H, 3.11%; N, 15.37%. thesciencein.org

These examples underscore the critical role of elemental analysis in the structural elucidation of new 1,6-naphthyridine derivatives. The consistent and close correlation between the calculated and experimentally found elemental percentages provides the foundational evidence required to confirm the empirical formula of these complex heterocyclic compounds.

Based on the available search results, there is a significant lack of specific computational and theoretical studies focused solely on the chemical compound “this compound.” The provided search results discuss related but distinct molecules such as hydrazinyl-2,7-naphthyridines, 1,5-naphthyridines, and general methodologies for quantum chemical calculations on hydrazone derivatives.

Therefore, the request to generate an article with detailed research findings and data tables on the computational and theoretical studies of “this compound” cannot be fulfilled at this time. To provide the requested content, published scientific literature detailing these specific computational analyses for the target compound would be necessary.

Computational and Theoretical Studies of 5 Hydrazinyl 1,6 Naphthyridine

Spectroscopic Property Prediction (e.g., NMR shielding constants, IR vibrational frequencies)

Comprehensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies on the spectroscopic properties of 5-Hydrazinyl-1,6-naphthyridine. Consequently, detailed research findings, including predictive data tables for NMR shielding constants and IR vibrational frequencies for this particular compound, are not available in the public domain at this time.

While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the spectroscopic characteristics of organic molecules, no published research has applied these techniques to this compound. Such studies on analogous compounds, like other naphthyridine derivatives, have utilized methodologies including the B3LYP functional with various basis sets to calculate theoretical vibrational frequencies and NMR chemical shifts. These theoretical values are often compared with experimental data to confirm molecular structures and understand electronic properties.

However, without specific studies on this compound, any discussion of its predicted spectroscopic properties would be purely hypothetical and fall outside the scope of reporting established research findings.

Applications of 5 Hydrazinyl 1,6 Naphthyridine and Its Derivatives in Chemical Science

Role as Ligands in Coordination Chemistry

The presence of multiple nitrogen atoms in 5-Hydrazinyl-1,6-naphthyridine makes it an excellent candidate for use as a ligand in coordination chemistry. The lone pairs of electrons on the naphthyridine ring nitrogens and the hydrazinyl group can readily coordinate with metal ions, leading to the formation of stable metal complexes. jocpr.comekb.eg These complexes are of significant interest due to their potential applications in catalysis and materials science. researchgate.netsemanticscholar.org

The synthesis of metal complexes involving hydrazinyl naphthyridine ligands, or more broadly, hydrazone-based ligands, typically follows a straightforward procedure. The general method involves the reaction of the ligand with a metal salt in a suitable solvent. jocpr.com

A common synthetic route is the reflux of an ethanolic solution containing the hydrazinyl naphthyridine ligand and a stoichiometric amount of the desired metal salt, such as a metal(II) chloride (MCl₂·nH₂O). jocpr.comekb.eg The reaction mixture is heated for several hours to ensure complete complex formation. jocpr.com Upon cooling, the resulting solid metal complex precipitates out of the solution and can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum. jocpr.com The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to potentially yield complexes with different coordination numbers and geometries. ekb.eg

This compound and its derivatives, particularly those that form hydrazones, are highly effective chelating agents due to the presence of multiple donor sites. These ligands can coordinate with a central metal ion in various ways, exhibiting versatility in their binding modes.

The key coordination sites include:

The nitrogen atoms of the 1,6-naphthyridine (B1220473) ring.

The nitrogen atoms of the hydrazinyl or hydrazone (-C=N-NH-) moiety. jptcp.com

The oxygen atom if the ligand undergoes keto-enol tautomerization, which is common in hydrazone derivatives. jocpr.com

This multiplicity of donor atoms allows the ligands to act as bidentate, tridentate, or even tetradentate chelators. jocpr.com For instance, a hydrazone derivative of this compound could coordinate to a metal center through one of the naphthyridine nitrogens, the imine nitrogen, and the enolic oxygen, acting as a tridentate ONO or NNO donor ligand. jptcp.comchemistryjournal.net This strong chelation effect leads to the formation of stable, often five- or six-membered, metallocycles. at.ua

Table 1: Potential Coordination Modes of this compound Derivatives This is an interactive table. Select a coordination mode to see potential donor atoms.

| Coordination Mode | Potential Donor Atoms |

|---|---|

| Bidentate | N (naphthyridine), N (hydrazine) |

| Bidentate | N (imine), O (enol) |

| Tridentate | N (naphthyridine), N (imine), O (enol) |

| Tridentate | N (naphthyridine), N (imine), N (hydrazine) |

The precise structures of metal complexes derived from hydrazinyl naphthyridine ligands are elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the ligand's coordination mode. The disappearance of the N-H stretching band and shifts in the C=N (azomethine) and N-N bands upon complexation confirm the involvement of the hydrazone moiety in binding. jptcp.com The appearance of new, low-frequency bands can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing direct evidence of coordination. jptcp.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy helps to characterize the ligand and confirm complex formation in solution. For diamagnetic complexes, a significant downfield or upfield shift of the ligand's proton and carbon signals is observed upon coordination to the metal ion. mdpi.com The disappearance of the signal for the acidic N-H proton is a key indicator that the ligand has deprotonated and bound to the metal. mdpi.com

Elemental Analysis and Molar Conductance: Elemental analysis confirms the proposed stoichiometry of the complexes. ekb.eg Molar conductivity measurements in solvents like DMSO are used to determine whether the complexes are electrolytic or non-electrolytic in nature, which helps to establish if anions are inside or outside the coordination sphere. chemistryjournal.net

Metal complexes incorporating naphthyridine and hydrazone-based ligands have emerged as promising catalysts for a variety of organic transformations. researchgate.netnih.gov The rigid naphthyridine framework can provide thermal stability, while the electronic properties of the ligand can be tuned by modifying substituents, thereby influencing the catalytic activity of the metal center. escholarship.org

Naphthyridine-based metal complexes have shown efficiency in several catalytic processes, including:

Hydrogenation Reactions: Cobalt complexes with naphthyridine-derived ligands have been used for the selective hydrogenation of N-heteroarenes. nih.gov

Hydroformylation and Water Oxidation: Dinuclear iridium complexes supported by naphthyridine ligands are active catalysts for hydroformylation and water oxidation. escholarship.org

Cross-Coupling Reactions: Naphthyridine scaffolds have been employed in the design of ligands for various metal-catalyzed cross-coupling reactions. researchgate.net

Similarly, metal-hydrazone complexes are widely studied for their catalytic prowess in oxidation, reduction, and other organic reactions. semanticscholar.orgnih.gov The combination of the hydrazinyl group and the naphthyridine core in a single ligand framework offers the potential to develop novel catalysts with unique reactivity and selectivity.

Precursors in Complex Organic Synthesis

Beyond coordination chemistry, this compound serves as a valuable building block in organic synthesis for the construction of more elaborate molecular structures.

The hydrazinyl functional group is highly reactive and can participate in a variety of cyclization reactions to form new heterocyclic rings. This reactivity makes this compound an ideal precursor for synthesizing fused polycyclic aromatic systems, where an additional heterocyclic ring is annulated onto the 1,6-naphthyridine core.

For example, the reaction of this compound with 1,3-dicarbonyl compounds (such as β-diketones or β-ketoesters) can lead to the formation of a pyrazole (B372694) ring fused to the naphthyridine system. Similarly, reaction with α-haloketones can yield fused pyridazine (B1198779) derivatives. These reactions are fundamental in heterocyclic chemistry for creating complex scaffolds that are often investigated for their medicinal or material properties. nih.gov The construction of such fused 1,5-naphthyridines (isomeric to 1,6-naphthyridines) has been well-documented, highlighting the synthetic utility of these precursors in generating molecular complexity. nih.gov

Intermediates for Advanced Heterocyclic Scaffolds

The hydrazinyl group at the C5 position of the 1,6-naphthyridine core is a potent nucleophile and a key functional group for constructing fused heterocyclic systems. This reactivity allows for the synthesis of novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science. The dual nitrogen atoms of the hydrazinyl moiety readily participate in cyclization and condensation reactions with various electrophilic reagents, leading to the formation of new five- or six-membered rings fused to the parent naphthyridine structure.

For instance, the reaction of hydrazinyl-naphthyridine derivatives with appropriate precursors can yield complex systems like pyrazolo[4,3-c] mobt3ath.comsciencetechindonesia.comnaphthyridines and triazolo[4,5-c] mobt3ath.comsciencetechindonesia.comnaphthyridines. researchgate.netcornell.edu The synthesis of these fused systems is often achieved through reactions where the hydrazinyl group attacks carbonyls, nitriles, or other reactive centers to initiate ring closure.

One common synthetic route involves the reaction of a hydrazinyl derivative with a β-dicarbonyl compound or its equivalent to form a pyrazole ring. Similarly, reaction with reagents containing a nitrogen-carbon-nitrogen or nitrogen-carbon-sulfur backbone can lead to the formation of triazole or thiadiazole rings, respectively. The resulting fused heterocyclic systems often exhibit distinct chemical and photophysical properties compared to the parent molecule. For example, the cyclization of a chloro-substituted naphthyridine with hydrazine (B178648) hydrate (B1144303) has been used to generate a tricyclic pyrazolo[3,4-c]-2,7-naphthyridine, which serves as a precursor for even more complex pyrimido-fused heterocyclic systems. cornell.edu These synthetic strategies highlight the role of the hydrazinyl group as a critical linchpin in the elaboration of the 1,6-naphthyridine scaffold. researchgate.netrsc.orgnih.gov

| Precursor | Reactant/Conditions | Resulting Fused Heterocycle | Reference |

|---|---|---|---|

| This compound derivative | β-Diketones, β-Ketoesters | Pyrazolo[4,3-c] mobt3ath.comsciencetechindonesia.comnaphthyridine | cornell.edumdpi.com |

| This compound derivative | Isothiocyanates, Carbon disulfide | Triazolo[4,5-c] mobt3ath.comsciencetechindonesia.comnaphthyridine | nih.govbeilstein-journals.org |

| 3-Chloro-1-(pyrazol-1-yl)-2,7-naphthyridine | Hydrazine hydrate | Pyrazolo[3,4-c]-2,7-naphthyridine | cornell.edu |

Applications in Material Science

The inherent electronic properties of the naphthyridine ring system, characterized by its electron-deficient nature, make it an attractive component for materials with specific electronic and optical functions.

Naphthyridine derivatives are being explored for their potential in organic electronics, particularly as n-type (electron-transporting) materials. rsc.orgrsc.org The electron-withdrawing nature of the two nitrogen atoms in the bicyclic structure lowers the energy levels of the molecular orbitals (LUMO), facilitating electron injection and transport. While research on polymers derived specifically from this compound is emerging, the hydrazinyl group offers a reactive handle for polymerization.

For example, the hydrazinyl group can be converted into a hydrazone by reacting with aldehydes or ketones. The resulting hydrazone linkage can be a part of a conjugated polymer backbone. Such polymers, incorporating the electron-deficient naphthyridine core, could exhibit n-type semiconducting properties suitable for applications in organic thin-film transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.org The high thermal stability often associated with naphthyridine-based compounds is an additional advantage for these applications. rsc.org

Derivatives of this compound, particularly its hydrazone products, have shown significant promise as fluorescent chemosensors for the detection of heavy metal ions. rsc.org The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). ekb.egnih.gov

The general design of these sensors involves the hydrazone moiety (-C=N-NH-) acting as a binding site for metal ions. The nitrogen and sometimes an adjacent oxygen or sulfur atom can coordinate with a metal cation. This binding event perturbs the electronic structure of the molecule, leading to a detectable change in its fluorescence properties, such as an enhancement ("turn-on") or quenching ("turn-off") of the emission intensity. rsc.orgnih.gov

For instance, a naphthol-based hydrazone probe has been shown to exhibit a weak initial fluorescence that is significantly enhanced upon binding with Al³⁺ ions. rsc.org Other hydrazone-based sensors have demonstrated high selectivity for ions like Cu²⁺ and Zn²⁺. rsc.orgfrontiersin.org The selectivity is governed by the specific coordination geometry and electronic requirements of the metal ion, which must match the binding pocket of the sensor molecule. The high sensitivity and selectivity of these probes make them valuable for environmental monitoring and food safety applications. nih.gov

| Sensor Type | Target Ion | Sensing Mechanism | Observed Response | Detection Limit | Reference |

|---|---|---|---|---|---|

| Naphthol-based hydrazone | Al³⁺ | Complexation, CHEF | Fluorescence enhancement | 0.34 mmol/L | ekb.eg |

| Coumarin-based hydrazone | Cu²⁺ | Complexation | Fluorescence quenching | Not Specified | rsc.org |

| Quinolone-based hydrazone | Zn²⁺ | Complexation, CHEF | Fluorescence enhancement | Not Specified | rsc.org |

| Benzenesulfonylhydrazone derivative | Pb²⁺ | AIEE, ICT | Fluorescence enhancement | 4.49 x 10⁻⁸ M | nih.gov |

Corrosion Inhibition Studies

Naphthyridine derivatives have been identified as effective corrosion inhibitors for metals, particularly steel in acidic environments. mobt3ath.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mobt3ath.commdpi.com

The process of corrosion inhibition by this compound and its derivatives involves adsorption onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption. scielo.org.za

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the nitrogen atoms of the naphthyridine can be protonated, leading to electrostatic repulsion. However, negatively charged ions from the acid (e.g., Cl⁻) can first adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated inhibitor molecules. researchgate.net

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or the formation of coordinate bonds between the inhibitor and the metal. mdpi.com The lone pair electrons on the nitrogen atoms of the naphthyridine ring and the hydrazinyl group, as well as the π-electrons of the aromatic system, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable, protective film. researchgate.net

Studies have shown that the adsorption of many naphthyridine and hydrazide derivatives on metal surfaces follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. mobt3ath.comscielo.org.zataylorfrancis.com These compounds often act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mobt3ath.comresearchgate.net

The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular and electronic structure. sciencetechindonesia.com For this compound, several factors contribute to its high inhibition efficiency:

Presence of Heteroatoms: The multiple nitrogen atoms in the molecule act as active centers for adsorption via chemisorption. mobt3ath.com

π-Electron System: The delocalized π-electrons in the fused aromatic rings provide additional sites for interaction with the metal surface. mobt3ath.com

Molecular Size and Planarity: A larger molecular size and a planar structure generally lead to greater surface coverage and, consequently, higher inhibition efficiency.

Quantum chemical calculations are often employed to correlate the electronic properties of inhibitor molecules with their performance. sciencetechindonesia.comresearchgate.net Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. sciencetechindonesia.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and can lead to stronger adsorption and better inhibition. sciencetechindonesia.com

The presence of electron-donating groups (e.g., -OCH₃, -CH₃) on the naphthyridine scaffold has been shown to increase inhibition efficiency, as these groups increase the electron density on the molecule, particularly at the heteroatoms, thereby strengthening the donor-acceptor interactions with the metal surface. researchgate.netresearchgate.neticrc.ac.ir

| Electronic Parameter | Significance in Corrosion Inhibition | Effect of Favorable Value |

|---|---|---|

| EHOMO | Electron-donating ability | Higher value enhances adsorption and inhibition. sciencetechindonesia.com |

| ELUMO | Electron-accepting ability | Lower value can enhance back-donation and stability. |

| Energy Gap (ΔE) | Molecular reactivity | Lower value often correlates with higher inhibition efficiency. sciencetechindonesia.com |

| Dipole Moment (μ) | Polarity and adsorption | Higher value can influence electrostatic interactions. sciencetechindonesia.com |

Photophysical and Electronic Properties of Derivatized 5-Hydrazinyl-1,6-naphthyridines

Following a comprehensive review of scientific literature, no specific research articles or data detailing the photophysical and electronic properties of this compound or its derivatives were identified. While the broader class of 1,6-naphthyridines has been the subject of some investigation into their spectral and photophysical characteristics, this research does not extend to the 5-hydrazinyl substituted compound as per the available public domain information. nih.govnih.govmdpi.comnih.govnih.govnih.gov

The synthesis of various 1,6-naphthyridine derivatives has been documented, with studies often focusing on their potential biological activities. mdpi.comnih.govnih.gov For instance, research on other heterocyclic systems has shown that the introduction of a hydrazine or hydrazone moiety can influence the photophysical properties of a molecule. However, specific experimental data on the absorption, emission, quantum yield, or electronic structure of this compound derivatives is not present in the reviewed literature.

Therefore, a detailed discussion, including data tables and specific research findings on the photophysical and electronic properties of derivatized 5-Hydrazinyl-1,6-naphthyridines, cannot be provided at this time due to the absence of published scientific studies on this particular compound.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes and Green Methodologies for 5-Hydrazinyl-1,6-naphthyridine

The development of efficient and environmentally benign synthetic methods is paramount for the sustainable production of this compound. Future research will likely focus on moving beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the generation of significant waste.

Key research directions include:

One-Pot, Multi-Component Reactions: Designing convergent synthetic strategies where multiple starting materials react in a single vessel to form the desired product can significantly improve efficiency. For instance, a multi-component reaction involving a substituted pyridine (B92270), a hydrazine (B178648) equivalent, and a suitable cyclizing agent could provide a direct route to the this compound core. The use of catalysts like camphor sulfonic acid (CSA) in such reactions has shown promise in the diastereoselective synthesis of related fused naphthyridine derivatives ekb.eg.

Catalyst-Free and Solvent-Free Conditions: Exploring reactions under catalyst-free and solvent-free conditions, or in green solvents like water, is a major goal of green chemistry. Methods such as thermal cyclization or microwave-assisted synthesis can reduce reliance on hazardous catalysts and solvents. For example, efficient one-pot, solvent-free synthesis of functionalized nih.govresearchgate.net-naphthyridines has been achieved using KF/basic alumina as a recyclable heterogeneous catalyst tandfonline.com.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound could enable safer handling of potentially hazardous intermediates and reagents, such as hydrazine, and facilitate large-scale production.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. Future work could explore the potential of engineered enzymes to catalyze key steps in the synthesis of the 1,6-naphthyridine (B1220473) core or the introduction of the hydrazinyl group, offering high selectivity and mild reaction conditions.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Multi-Component Reactions | Increased efficiency, atom economy, reduced waste. | Identification of suitable reaction components and catalysts. |

| Catalyst/Solvent-Free Synthesis | Reduced environmental impact, lower cost. | Achieving high yields and selectivity without traditional catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |

| Bio-catalysis | High selectivity, mild reaction conditions, sustainability. | Enzyme discovery and engineering for specific transformations. |

Design and Synthesis of New Derivatized Architectures with Tunable Properties

The hydrazinyl group in this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives with tailored properties. Future research will focus on creating novel molecular architectures for specific applications.

Key areas of exploration include:

Schiff Base and Hydrazone Derivatives: Condensation of the hydrazinyl group with various aldehydes and ketones can yield a library of Schiff bases and hydrazones. These derivatives can exhibit interesting photophysical properties and have potential applications as sensors, molecular switches, and in medicinal chemistry.